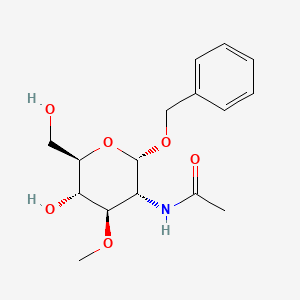

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

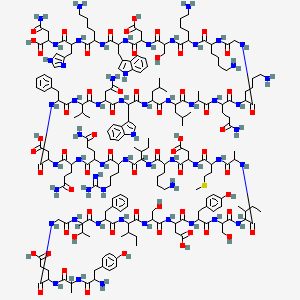

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside involves several steps, starting with the methylation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with methyl iodide and silver oxide in N,N-dimethylformamide. This process leads to the formation of a 4,6-O-benzylidene derivative, which upon deacetalation, yields the desired product. Further reactions can modify this product to produce various derivatives, such as disaccharide derivatives through glycosylation processes (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside has been elucidated using techniques like 13C-n.m.r. spectroscopy. This compound exhibits a complex structure with multiple functional groups, including an acetamido group and a methyl ether group, contributing to its diverse chemical reactivity and properties. The precise arrangement of these groups within the glucopyranoside framework determines its reactivity and interaction with other molecules (Matta, Vig, & Abbas, 1984).

Chemical Reactions and Properties

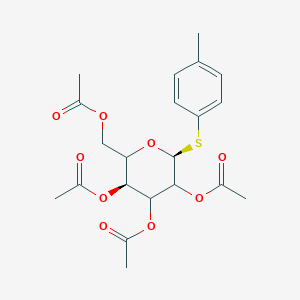

Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside participates in various chemical reactions, including selective benzoylation, p-toluenesulfonylation, and displacement reactions, leading to the synthesis of esters and disaccharide derivatives. These reactions are crucial for modifying the compound's structure to enhance its utility in biochemical applications. The presence of the acetamido and methyl groups significantly influences its chemical behavior, particularly in glycosylation reactions, where it serves as a building block for more complex carbohydrates (Matta, Vig, & Abbas, 1984).

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside Synthesis

The compound is synthesized by deacetalation of its 4,6-O-benzylidene derivative. This process involves methylation, selective benzoylation, and p-toluenesulfonylation, leading to the creation of derivatives like the 6-benzoic and 6-p-toluenesulfonic esters. Further chemical treatments lead to the formation of disaccharide derivatives and the final compound, 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose (N-acetyl-3-O-methyllactosamine) after hydrogenolysis of the benzyl groups (Matta, Vig, & Abbas, 1984).

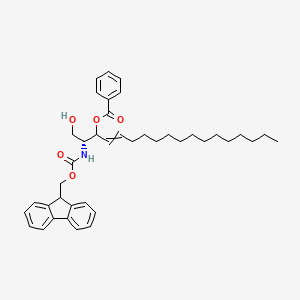

Benzyl 2-acetamido-2-deoxy-α-D-gulopyranoside Synthesis

This compound is synthesized from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside through a series of steps involving benzoylation, followed by acid hydrolysis, mesylation, and solvolysis. This synthesis offers a convenient route to 2-acetamido-2-deoxy-D-gulose (N-acetyl-D-gulosamine) derivatives (Parquet & Sinaÿ, 1971).

Chemical Reactions and Properties

Selective Cleavage of Glycosidic Linkages

Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside was used as a model to develop a standard procedure for the selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2-deoxyhexose residues. This involved treatment with hydrazine, leading to quantitative N-deacetylation and subsequent reactions enabling the selective cleavage of specific glycosidic linkages (Dmitrieve, Knirel, & Kochetkov, 1973).

Synthesis of Complex Oligosaccharides

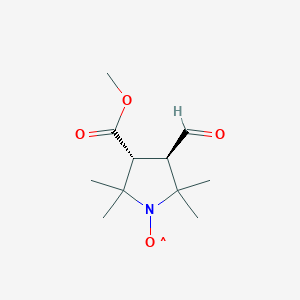

The synthesis of complex oligosaccharides involves multiple steps starting from 2-acetamido-2-deoxy-D-glucose. This process includes alkylation, benzylation, and acetylation, leading to the creation of glycosylating agents like 2-methyl-[2-acetamido-4-O-acetyl-6-O-benzyl-3-O-(2-butenyl)-1,2-dideoxy-alpha-D-glucopyrano]-[2,1-d]-2-oxazoline. Such agents are useful in synthesizing oligosaccharides with highly branched 2-acetamido-2-deoxy-D-glucosyl residues (Durette & Meitzner, 1981).

Mechanism of Action

Target of Action

The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQHQHAWKRHIV-QCODTGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)